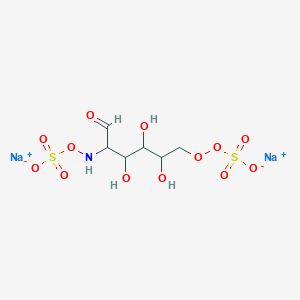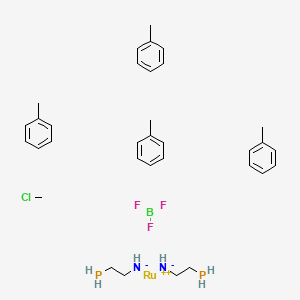
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is a complex compound that combines several distinct chemical entities
Méthodes De Préparation
The synthesis of chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane involves multiple steps, each requiring specific reaction conditions and reagents. One common method involves the reaction of chloromethane with 2-phosphanylethylazanide in the presence of a ruthenium(2+) catalyst. This reaction typically occurs in a solvent such as toluene, with trifluoroborane acting as a stabilizing agent. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions could produce lower oxidation state species .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. In biology and medicine, ruthenium complexes are studied for their potential anticancer properties, with some compounds showing promising results in photodynamic therapy and as DNA-binding agents . Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Comparaison Avec Des Composés Similaires
Compared to other ruthenium complexes, chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is unique due to its specific combination of ligands and stabilizing agents. Similar compounds include other ruthenium-based catalysts and complexes, such as chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate and ruthenium(II) polypyridine complexes . These compounds share some catalytic properties but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C33H49BClF3N2P2Ru |
|---|---|
Poids moléculaire |
740.0 g/mol |
Nom IUPAC |
chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF3.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3)4;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;;+2 |
Clé InChI |
XUNADIVVFBMVES-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


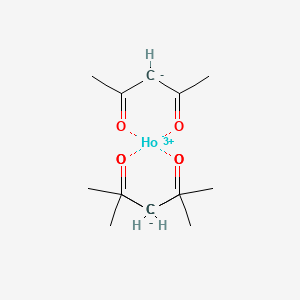
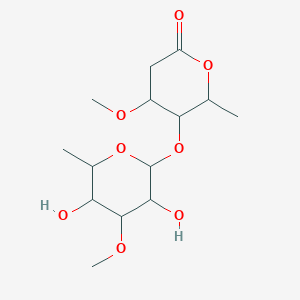
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/no-structure.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
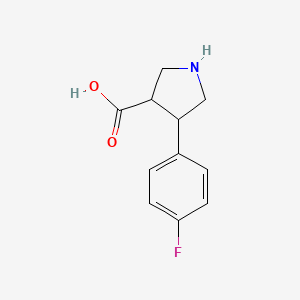
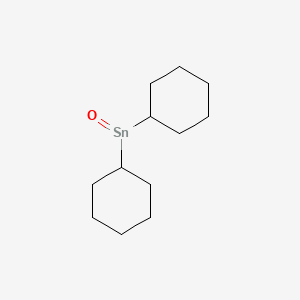
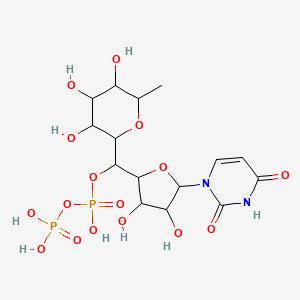
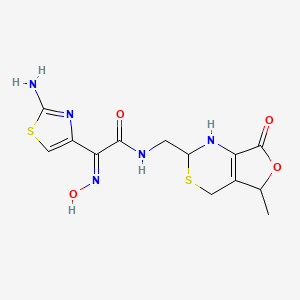
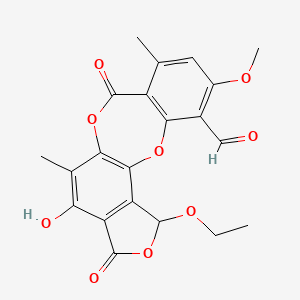
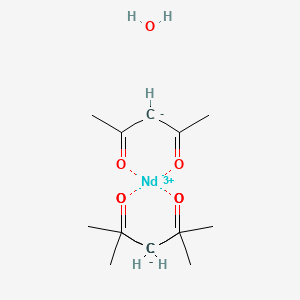
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
